molecular formula C22H18ClN3OS B2816925 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide CAS No. 922870-19-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2816925
CAS No.: 922870-19-7
M. Wt: 407.92
InChI Key: JXYAMSVTNNWRLS-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are performed to introduce the 7-chloro and 4-methyl substituents on the benzothiazole ring.

    Acetamide Formation: The final step involves the reaction of the benzothiazole derivative with 2-phenyl-N-(pyridin-2-ylmethyl)acetamide under appropriate conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl positions, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit bacterial quorum sensing by binding to the active site of the LasR system in Pseudomonas aeruginosa . This inhibition disrupts the communication between bacterial cells, thereby reducing their virulence and ability to form biofilms.

Comparison with Similar Compounds

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-2-yl)methyl]acetamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and chemical reactivity.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3OS/c1-15-10-11-18(23)21-20(15)25-22(28-21)26(14-17-9-5-6-12-24-17)19(27)13-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYAMSVTNNWRLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3=CC=CC=N3)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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